Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)
Description
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) (hereafter referred to as the target compound) is a substituted acetophenone derivative characterized by a hydroxy group at the 3-position and a hydroxymethyl group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-[3-hydroxy-2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-3-2-4-9(12)8(7)5-10/h2-4,10,12H,5H2,1H3 |
InChI Key |
ADMKTAYMNAFZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) typically involves the hydroxylation and hydroxymethylation of acetophenone derivatives. One common method includes the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the electrophilic aromatic substitution reactions . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes.
Comparison with Similar Compounds
Research Findings and Challenges
- Toxicity: Hydroxylated ethanones generally exhibit lower acute toxicity (e.g., LD₅₀ > 500 mg/kg for quinolinyl derivatives ) compared to halogenated analogues.
- Stability : Multiple hydroxyl groups increase susceptibility to oxidation, necessitating inert storage conditions .
- Stereochemical Effects : Hydroxyethyl-substituted isomers (e.g., CAS 200337-65-1) demonstrate enantiomer-dependent bioactivity, highlighting the need for chiral synthesis .
Biological Activity
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI), also known by its CAS number 125604-06-0, is a compound with notable biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Structural Information : The compound features a hydroxymethyl group and a hydroxyl group attached to a phenyl ring, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 125604-06-0 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| LogP | 1.3815 |
Biological Activity
Ethanone derivatives have been studied for various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Effects : Research indicates that certain ethanone derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.
- Cytotoxicity : Some studies have reported that ethanone derivatives can induce cytotoxic effects in cancer cell lines, leading to apoptosis. This makes them candidates for further investigation in cancer therapy.
Case Studies and Research Findings
- Antioxidant Properties :
-
Antimicrobial Activity :
- Research conducted on the antimicrobial efficacy of ethanone derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that the hydroxymethyl group plays a crucial role in enhancing antimicrobial activity .
- Cytotoxicity in Cancer Cells :
The biological activities of ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in oxidative stress pathways, further contributing to their protective effects.
- Cell Signaling Modulation : Ethanone derivatives may influence various signaling pathways related to cell survival and apoptosis, making them potential candidates for therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
